Cas no 4039-32-1 (lithium(1+) ion bis(trimethylsilyl)azanide)

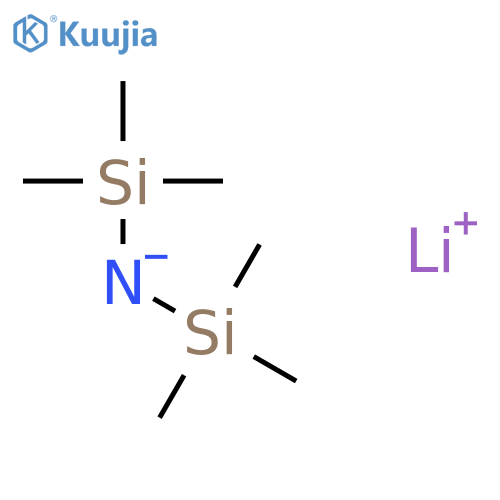

4039-32-1 structure

商品名:lithium(1+) ion bis(trimethylsilyl)azanide

CAS番号:4039-32-1

MF:C6H18LiNSi2

メガワット:167.325823307037

MDL:MFCD00008261

CID:44686

PubChem ID:24859455

lithium(1+) ion bis(trimethylsilyl)azanide 化学的及び物理的性質

名前と識別子

-

- Lithium bis(trimethylsilyl)amide

- Lithium bis(trimethylsilyl)amide, 1.0 M solution in THF, SpcSeal

- Lithium bis(trimethyly silyl)acide

- lithium,bis(trimethylsilyl)azanide

- LITHIUM-BIS(TRIMETHYLSILYL)AMIDE IN 1M THF

- 1.0 M solution in THF, MKSeal

- Hexamethyldisilazane lithium salt

- Lithium bis(trimethylsilyl)amide [1 M solution in THF]

- 1,1,1,3,3,3-Hexamethyldisilazane lithium salt

- Lithium hexamethyldisilazide

- Hexamethyldisilazane Lithium Salt (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)

- LHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)

- LiHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)

- Lithium Hexamethyldisilazide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)

- lithium(1+) ion bis(trimethylsilyl)azanide

- EINECS 223-725-6

- EC 223-725-6

- 1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINE LITHIUM SALT

- lithium bis(trimethyl silyl)amide

- lithium bis (trimethylsilyl) amide

- 4039-32-1

- lithium bis (trimethylsilyl)amide

- (1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINATO)LITHIUM

- Lithium Hexamethyldisilazide, 0.85M In Hexane (19-21 Wt %)

- BCP21718

- Lithium bis(trimethylsilyl)amide, 0.9-1.1M in hexane, packaged in resealable ChemSeal bottles

- Lithium hexamethydisilazide

- (HEXAMETHYLDISILAZANE)LITHIUM

- Lithium hexamethyldisilazane

- lithium bistrimethylsilyl amide

- Q219037

- Bis(trimethylsilyl)amidolithium

- Lithiobis(trimethylsilyl)amide; Lithiohexamethyldisilazane; Lithium bis(trimethylsilyl)amide; Lithium bis(trimethylsilyl)amide(1-)

- LITHIOBIS(TRIMETHYLSILYL)AMIDE

- A825085

- lithium bis(trimethysilyl)amide

- lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide

- lithiumhexamethyldisilazide

- Lithium bis(trimethylsilyl)amide, 20%, ca 1.06M in THF/EB

- lithium hexamethyl-disilazide

- MFCD00008261

- NSC 252161

- Lithium bis(trimethylsilyl)amide, 97%

- Lithium tris(trimethylsilyl)amine

- Lithium bis(trimethylsily)amide

- Lithium hexamethyidisilazide

- lithium hexamethyldisilazanide

- Lithiumhexamethyldisilazide1Mintetrahydrofuran

- AKOS015967096

- lithium bis(tri-methylsilyl)amide

- S09630

- lithiohexamethyldisilazane

- lithium bis-(trimethylsilyl)-amide

- lithiumbistrimethylsilyl amide

- H0915

- lithium bis(trimethylsilyl)amine

- LiHMDS

- lithium bis-trimethysilylamide

- Lithium bis(trimethylsilyl)amide, 1M in Toluene

- Lithiumbis(trimethylsilyl)amine

- lithium bis(trimethylsilyl) azanide

- lithium 1, 1, 1, 3,3,3-hexamethyldisilazan-2-ide

- Hexamethyldisilazane lithium salt 1M in THF

- lithium bis trimethylsilyl amide

- lithium hexa methyl disilazide

- Lithiumbis(trimethylsilyl)amide

- N-Lithiohexamethyldisilazane

- lithium hexamethlydisilazide

- lithium bis(trimethyl silyl)-amide

- lithium bis(trimethlysilyl)amide

- J-802235

- lithium bis(trimethylsilyl)arnide

- (bis(trimethylsilyl)amino) lithium

- lithium hexamethyldisilazid

- Bis(trimethylsilyl)amido lithium

- lithium bis(trimethyl- silyl)amide

- lithium bis(TMS) amide

- AMY39452

- J-640310

- Lithium bis(trimethylsilyl)amide, 1M in THF/2-methyl-2-butene

- BP-13374

- Lithium bis(trimethlsilyl)amide

- UNII-RC4N1I108M

- lithium bis(trimethylsilyl)amid

- lithium bis(trimethylsilyl)-amide

- Lithium Hexamethyldisilazide, 1.25M In Tetrahydrofuran (23-25 Wt %)

- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt

- Lithium Hexamethyldisilazide;LiHMDS

- J-800313

- phenylmethyl carbonate

- Lithium hexamethyl disilazide

- lithium bis(trimethylsilyl)azanide

- lithium bistrimethylsilylamide

- N,N-BIS(TRIMETHYLSILYL)AMINE LITHIUM SALT

- AT25133

- LiN(SiMe3)2

- LITHIUM HEXAMETHYLDISILAZANATE

- YNESATAKKCNGOF-UHFFFAOYSA-N

- FT-0605921

- Disilazane, 1,1,1,3,3,3-hexamethyl-, lithium salt

- lithium bis(trimethyl-silyl)amide

- AKOS015909050

- Lithium bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)

- RC4N1I108M

- lithium;bis(trimethylsilyl)azanide

- Lithium, (bis(trimethylsilyl)amino)-

- bis(trimethylsilyl)aminolithium

- lithium bis-(trimethylsilyl) amide

- lithium bis trimethylsilylamide

- lithium bis(trimethysilyl) amide

- lithium bis-trimethylsilylamide

- N-lithio-hexamethyldisilazane

- lithium bis[trimethylsilyl]amide

- (bis(trimethylsilyl)amino)lithium

- lithiumbistrimethylsilylamide

- lithiumhexamethyl disilazide

- LHMDS

- lithiumhexamethyidisilazide

- DTXSID2044426

- lithium N,N-bistrimethylsilylamide

- Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF

- LiN(TMS)2

- SCHEMBL6240

- bis(trimethylsilyl)amide lithium

- LITHIUM BIS(TRIMETHYLSILYL) AMIDE

- Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran

- Lithium bis-(trimethylsilyl)amide

- NSC-252161

- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1)

-

- MDL: MFCD00008261

- インチ: 1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

- InChIKey: YNESATAKKCNGOF-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

計算された属性

- せいみつぶんしりょう: 167.113781g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 167.113781g/mol

- 単一同位体質量: 167.113781g/mol

- 水素結合トポロジー分子極性表面積: 1Ų

- 重原子数: 10

- 複雑さ: 80.9

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色固体光のにおい

- 密度みつど: 0.857 g/mL at 25 °C

- ゆうかいてん: 73°C

- ふってん: 55-56 °C

- フラッシュポイント: 華氏温度:8.6°f< br / >摂氏度:-13°C< br / >

- 屈折率: n20/D 1.425(lit.)

- ようかいど: hydrolysis

- すいようせい: 加水分解

- PSA: 3.24000

- LogP: 2.42250

- かんど: Air & Moisture Sensitive

- 濃度: 0.5 M in 2-methyltetrahydrofuran

lithium(1+) ion bis(trimethylsilyl)azanide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H228,H314

- 警告文: P210,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2925 4.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-14-19-34

- セキュリティの説明: S9-S16-S26-S29-S33-S36/37/39-S45-S61-S62-S57-S43

- 福カードFコード:10-23

-

危険物標識:

- 危険レベル:4.3

- 危険レベル:4.3

- セキュリティ用語:4.3

- 包装グループ:II

- ちょぞうじょうけん:room temp

- 包装カテゴリ:II

- リスク用語:R11; R20; R35; R51/53; R65; R67

- TSCA:Yes

- 包装等級:II

lithium(1+) ion bis(trimethylsilyl)azanide 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

lithium(1+) ion bis(trimethylsilyl)azanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB111210-50 g |

Lithium bis(trimethylsilyl)amide, 95%; . |

4039-32-1 | 95% | 50 g |

€136.00 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0915-100ML |

Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L) |

4039-32-1 | 100ml |

¥530.00 | 2024-04-16 | ||

| Enamine | EN300-94670-10g |

lithium(1+) ion bis(trimethylsilyl)azanide |

4039-32-1 | 10g |

$339.0 | 2023-09-01 | ||

| Oakwood | S09630-3Kg |

Hexamethyldisilazane lithium salt 1M in THF |

4039-32-1 | 3kg |

$625.00 | 2023-09-17 | ||

| Oakwood | 103308-500g |

Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF |

4039-32-1 | 500g |

$99.00 | 2024-07-19 | ||

| abcr | AB111212-500 g |

Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; . |

4039-32-1 | 500 g |

€184.20 | 2023-07-20 | ||

| abcr | AB111212-100 g |

Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; . |

4039-32-1 | 100 g |

€65.50 | 2023-07-20 | ||

| Fluorochem | S09630-25ml |

Hexamethyldisilazane lithium salt 1M in THF |

4039-32-1 | 20% | 25ml |

£15.00 | 2022-02-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0915-500ML |

Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L) |

4039-32-1 | 500ml |

¥1460.00 | 2024-04-16 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812390-100ml |

Lithium bis(trimethylsilyl)amide |

4039-32-1 | 1.0 M solution in THF, MKSeal | 100ml |

¥167.00 | 2022-01-11 |

lithium(1+) ion bis(trimethylsilyl)azanide サプライヤー

atkchemica

ゴールドメンバー

(CAS:4039-32-1)lithium(1+) ion bis(trimethylsilyl)azanide

注文番号:CL14828

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:36

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4039-32-1)Lithium bis(trimethylsilyl)amide

注文番号:LE1692

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4039-32-1)双(三甲硅基)氨基锂

注文番号:LE26151605

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

lithium(1+) ion bis(trimethylsilyl)azanide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

4039-32-1 (lithium(1+) ion bis(trimethylsilyl)azanide) 関連製品

- 147288-25-3(Silanediamine, 1-methyl-N,N-bis(trimethylsilyl)-)

- 16642-71-0(Silanamine, N,N-bis(dimethylsilyl)-1,1,1-trimethyl-)

- 875664-81-6(SILANAMINE, N-(ETHYLSILYL)-1,1,1-TRIMETHYL-)

- 123717-14-6(Silanetriamine, N,N',N''-tris(trimethylsilyl)-)

- 4148-00-9(Silanamine, N-iodo-1,1,1-trimethyl-N-(trimethylsilyl)-)

- 575445-88-4(SILANEDIAMINE, N,N,N',N'-TETRAKIS(TRIMETHYLSILYL)-)

- 875664-80-5(SILANAMINE, N-(DIETHYLSILYL)-1,1,1-TRIMETHYL-)

- 105494-44-8(Silanamine, N-[(chloromethyl)dimethylsilyl]-1,1,1-trimethyl-)

- 34907-66-9(Silanamine, N-(dichloromethylsilyl)-1,1,1-trimethyl-)

- 60743-29-5(Silanamine, N-(ethenyldimethylsilyl)-1,1,1-trimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4039-32-1)Lithium hexamethyldisilazide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4039-32-1)lithium(1+) ion bis(trimethylsilyl)azanide

清らかである:99%/99%/99%/99%

はかる:500ml/500g/800ml/2kg

価格 ($):162.0/183.0/199.0/268.0